molecular formula C19H15N3O2S2 B2602877 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-83-2

9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2602877
CAS No.: 478246-83-2
M. Wt: 381.47
InChI Key: AXDAEUOSQHVEEH-UHFFFAOYSA-N
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Description

9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is a complex organic compound with a unique structure that combines elements of thiochromene and pyrimidine

Preparation Methods

The synthesis of 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thiochromene and pyrimidine precursors. The key steps include:

Chemical Reactions Analysis

9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA or proteins, leading to inhibition of their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity .

Comparison with Similar Compounds

Similar compounds include:

    9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-chromeno[4,3-d]pyrimidine: Lacks the sulfur atom in the chromene ring, affecting its reactivity and biological activity.

    2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    9-methyl-2-[(3-aminobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine:

Properties

IUPAC Name

9-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-5-6-17-16(7-12)18-14(11-25-17)9-20-19(21-18)26-10-13-3-2-4-15(8-13)22(23)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAEUOSQHVEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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